molecular formula C23H18N2O3 B4506507 2-[2-(4-methoxyphenyl)-2-oxoethyl]-6-(1-naphthyl)-3(2H)-pyridazinone

2-[2-(4-methoxyphenyl)-2-oxoethyl]-6-(1-naphthyl)-3(2H)-pyridazinone

Cat. No.: B4506507
M. Wt: 370.4 g/mol
InChI Key: IKGKVPLYYSCVHC-UHFFFAOYSA-N
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Description

2-[2-(4-methoxyphenyl)-2-oxoethyl]-6-(1-naphthyl)-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C23H18N2O3 and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.13174244 g/mol and the complexity rating of the compound is 648. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Medicinal Applications

Anti-inflammatory and Analgesic Properties

Research has highlighted the synthesis of pyridazinone derivatives, including compounds structurally related to "2-[2-(4-methoxyphenyl)-2-oxoethyl]-6-(1-naphthyl)-3(2H)-pyridazinone", for their potential anti-inflammatory and analgesic activities. These compounds were evaluated for their in vivo anti-inflammatory and analgesic effects and their selectivity towards the COX-2 enzyme, demonstrating significant potential without ulcerogenic and cardiovascular side effects (Sharma & Bansal, 2016).

Anticancer Activity

A study on novel compounds bearing the naphthoquinone skeleton, which shares some structural similarities with "this compound", showcased good antiproliferative activity against various human cancer cell lines, highlighting the compound's potential as an anticancer agent (Liu et al., 2018).

Antiestrogenic Activity

The compound "[3,4-dihydro-2-(4-methoxyphenyl)-1-naphthalenyl][4-[2-(1-pyrrolidinyl)ethoxy]-phenyl]methanone, methanesulfonic acid salt" was synthesized and showed potent antiestrogenic activity, indicating the structural versatility and pharmacological potential of related pyridazinone derivatives in hormone-related therapies (Jones et al., 1979).

Synthetic Methods and Intermediates

Synthesis of Intermediates

The synthesis of 2-bromo-6-methoxynaphthalene, an important intermediate in the preparation of non-steroidal anti-inflammatory agents, has been studied, reflecting on the broader utility of methoxy and naphthalene derivatives in medicinal chemistry (Xu & He, 2010).

Novel Synthetic Approaches

Innovative synthetic approaches for pyridazinone derivatives and related structures emphasize the ongoing research into efficient, environmentally friendly, and versatile methodologies for producing compounds with significant pharmacological activities (Koza et al., 2013).

Properties

IUPAC Name

2-[2-(4-methoxyphenyl)-2-oxoethyl]-6-naphthalen-1-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3/c1-28-18-11-9-17(10-12-18)22(26)15-25-23(27)14-13-21(24-25)20-8-4-6-16-5-2-3-7-19(16)20/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGKVPLYYSCVHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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